molecular formula C16H12ClNO2S B5522734 2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B5522734
M. Wt: 317.8 g/mol
InChI Key: XJBGZVDDDRWKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one, also known as CPTO, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of derivatives related to the compound 2-(2-Chlorophenyl)-5,6,7,8-Tetrahydro-4H-[1]Benzothieno[2,3-d][1,3]Oxazin-4-one, focusing on their potential antimicrobial properties. For instance, derivatives of quinazolinone and triazole have been synthesized and assessed for their antimicrobial activity, providing insights into the potential use of such compounds in combating microbial infections. The antimicrobial evaluations compare these derivatives with standard drugs, highlighting their efficacy and potential as antimicrobial agents (Askar, Mohammed, & Abdalgane, 2018), (Shivraj, Anilkumar, Madhav, & Prashant, 2020).

Inhibitory Activity Against Human Leukocyte Elastase

A study on the synthesis of thieno[2,3-d][1,3]oxazin-4-ones has demonstrated their inhibitory activity toward human leukocyte elastase, a significant enzyme in the inflammatory process. The research offers new synthetic routes for developing potent inhibitors, highlighting the compound's therapeutic potential in treating diseases associated with elastase activity (Gütschow & Neumann, 1998).

Antitumor Activities

The exploration of nitrogen heterocycles, including derivatives of the specified compound, has led to the evaluation of their antioxidant and antitumor activities. These studies are crucial in identifying new therapeutic agents against various cancer types. The synthesis and characterization of these compounds, followed by biological activity studies, provide a foundation for further research in cancer treatment (El-Moneim, El‐Deen, & El-Fattah, 2011).

Crystal Structure Analysis

Crystallographic studies offer insight into the molecular structure and potential interaction mechanisms of related compounds. For example, the crystal structure of anilazine, a triazine fungicide with a similar chlorophenyl component, has been determined, highlighting the importance of structural analysis in understanding the functionality and potential applications of these compounds (Jeon, Kim, Kang, & Kim, 2014).

Anticancer Studies

Compounds related to this compound have been synthesized and studied for their anticancer activities. These studies involve synthesizing copper(II) and manganese(II) complexes to evaluate their effectiveness against various cancer cell lines, providing a pathway for developing new anticancer drugs (Refat, El‐Deen, El-Garib, & El-Fattah, 2015).

Properties

IUPAC Name

2-(2-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-11-7-3-1-5-9(11)14-18-15-13(16(19)20-14)10-6-2-4-8-12(10)21-15/h1,3,5,7H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBGZVDDDRWKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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